molecular formula C21H20FN3O4 B2439357 methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251569-22-8

methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2439357
CAS No.: 1251569-22-8
M. Wt: 397.406
InChI Key: QVHHZDKTUFXZLD-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic organic compound. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting from an appropriate anthranilic acid derivative, the quinazoline core can be constructed through cyclization reactions.

    Introduction of Substituents: The 3-(3-fluoro-4-methylphenyl) and morpholin-4-yl groups can be introduced via nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

  • Use of automated reactors for precise control of reaction conditions.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anti-cancer agents.

    Morpholine Derivatives: Compounds like morpholine itself, which is used as a solvent and chemical intermediate.

Uniqueness

Methyl 3-(3-fluoro-4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline or morpholine derivatives.

Properties

IUPAC Name

methyl 3-(3-fluoro-4-methylphenyl)-2-morpholin-4-yl-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-13-3-5-15(12-17(13)22)25-19(26)16-6-4-14(20(27)28-2)11-18(16)23-21(25)24-7-9-29-10-8-24/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHHZDKTUFXZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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